(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a benzyloxy group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the benzyloxy and keto groups. For instance, the use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and substituted amino acid derivatives. These products can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has several scientific research applications:
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of specialized materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid include:
Uniqueness
What sets (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the chiral center also adds to its significance in stereoselective synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C15H20NO4- |
---|---|
Molekulargewicht |
278.32 g/mol |
IUPAC-Name |
(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/p-1/t13-/m0/s1 |
InChI-Schlüssel |
LHSQENYNJGOZKR-ZDUSSCGKSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.